molecular formula C13H13NOS B1303224 {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338982-27-7

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol

Cat. No.: B1303224
CAS No.: 338982-27-7
M. Wt: 231.32 g/mol
InChI Key: RSXCFLONDAMSEU-UHFFFAOYSA-N
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Description

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is an organic compound with the molecular formula C13H13NOS It is characterized by a pyridine ring substituted with a methanol group and a sulfanyl group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol typically involves the reaction of 4-methylthiophenol with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methanol group, forming the corresponding pyridine derivative.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine compounds.

Scientific Research Applications

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol groups in proteins, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)sulfanyl]ethyl phenyl sulfone
  • 2-(4-Methylsulfonylphenyl) indole derivatives

Uniqueness

{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is unique due to its specific structural features, such as the combination of a pyridine ring with a methanol and sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXCFLONDAMSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377139
Record name {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-27-7
Record name {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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